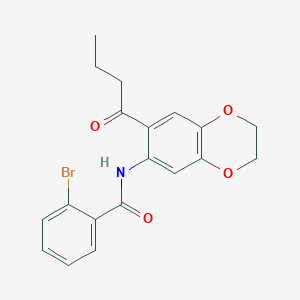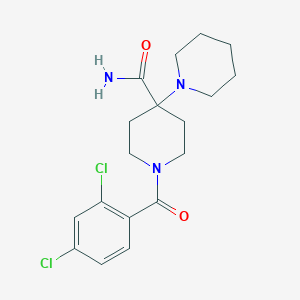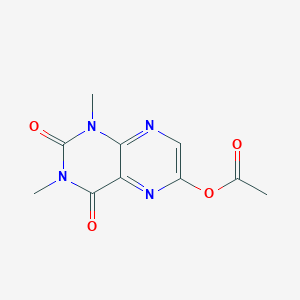![molecular formula C21H18O3 B3505884 {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3505884.png)
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone
Vue d'ensemble
Description
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone, also known as Bisoprolol is a beta-blocker medication used to treat hypertension, angina, and heart failure. In
Mécanisme D'action
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone works by blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This leads to a reduction in blood pressure and an improvement in heart function.
Biochemical and Physiological Effects:
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has a number of biochemical and physiological effects. It reduces the production of reactive oxygen species and inhibits the expression of pro-inflammatory cytokines. It also improves endothelial function and reduces the formation of atherosclerotic plaques. {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has been shown to have a beneficial effect on lipid metabolism, reducing the levels of LDL cholesterol and triglycerides.
Avantages Et Limitations Des Expériences En Laboratoire
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone also has some limitations. It has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments. It can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone. One area of interest is its potential use in the treatment of Alzheimer's disease. {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has been shown to reduce the production of beta-amyloid, which is a key factor in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has been shown to have anti-tumor effects in some studies, and further research is needed to explore its potential as a cancer therapy. Finally, there is also interest in exploring the use of {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone in combination with other drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has been extensively studied in the scientific community for its potential therapeutic effects. It has been found to be effective in reducing blood pressure and improving heart function in patients with hypertension and heart failure. {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Propriétés
IUPAC Name |
[4-[(2-methoxyphenoxy)methyl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-19-9-5-6-10-20(19)24-15-16-11-13-18(14-12-16)21(22)17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKHXSSZVIMWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3505802.png)
![3-fluorobenzyl N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B3505810.png)




![N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B3505840.png)

amino]benzamide](/img/structure/B3505860.png)
![3-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3505864.png)
![methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3505865.png)

![(4-fluorophenyl)[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3505896.png)
